molecular formula C17H18N2O5 B14773990 N-alpha-Boc-L-tryptophan N-alpha-carboxy anhydride

N-alpha-Boc-L-tryptophan N-alpha-carboxy anhydride

Cat. No.: B14773990
M. Wt: 330.33 g/mol
InChI Key: WSFZLNNHQNYZNF-UHFFFAOYSA-N
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Description

N-alpha-Boc-L-tryptophan N-alpha-carboxy anhydride is a chemical compound with the empirical formula C17H18N2O5 . It is a derivative of L-tryptophan, an essential amino acid, and is used in various chemical and biological applications. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a carboxy anhydride functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-alpha-Boc-L-tryptophan N-alpha-carboxy anhydride can be synthesized through the ring-opening polymerization of this compound . The reaction is typically initiated by diamino-terminated polyethylene glycol (PEG) of fixed molecular weight. The reaction conditions involve the use of a suitable solvent and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form .

Chemical Reactions Analysis

Types of Reactions

N-alpha-Boc-L-tryptophan N-alpha-carboxy anhydride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to remove the Boc protecting group, yielding L-tryptophan.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, deprotected L-tryptophan, and substituted compounds with various functional groups .

Scientific Research Applications

N-alpha-Boc-L-tryptophan N-alpha-carboxy anhydride has several scientific research applications, including:

Properties

IUPAC Name

tert-butyl 4-(1H-indol-3-ylmethyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-17(2,3)24-16(22)19-13(14(20)23-15(19)21)8-10-9-18-12-7-5-4-6-11(10)12/h4-7,9,13,18H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFZLNNHQNYZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(=O)OC1=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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